molecular formula C12H14BrNO2 B8324214 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B8324214
M. Wt: 284.15 g/mol
InChI Key: XNESZFVGBLSOPN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a brominated methoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride under acidic conditions. The protected intermediate is then subjected to bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder.

    Acetylation: Acetic anhydride and sulfuric acid.

    Deacetylation: Sodium bicarbonate solution.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Hydroxyl derivatives.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.

    2-Methoxyphenol: The starting material for the synthesis.

    Tris(5-bromo-2-methoxyphenyl)antimony derivatives: Compounds with similar structural features.

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both a brominated methoxyphenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14BrNO2/c1-12(2)7-16-11(14-12)9-6-8(13)4-5-10(9)15-3/h4-6H,7H2,1-3H3

InChI Key

XNESZFVGBLSOPN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC(=C2)Br)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (36.5 ml) was added dropwise to N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide (36.34 g). The resulting solution was stirred for 15 minutes and mixed with diethyl ether. The diethyl ether was decanted off and the resulting residue dissolved in 20% NaOH solution. The aqueous solution was extracted with diethyl ether. The extract was washed with brine, dried (MgSO4) and evaporated to give 2-(5-bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (32.02 g).
Quantity
36.5 mL
Type
reactant
Reaction Step One
Name
N-(1-hydroxy-2-methylpropan-2-yl)-5-bromo-2-methoxybenzamide
Quantity
36.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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